Potency and Isoform Selectivity of GP Inhibition Compared to CP-91149
CP320626 exhibits potent inhibition of human liver glycogen phosphorylase (LGPa) and an even greater potency for the muscle isoform (MGPa). This isoform selectivity profile is distinct from that of the related compound CP-91149. While both inhibit LGPa, CP320626's affinity for MGPa provides a different pharmacological signature [1]. Quantitative IC50 data highlights this difference.
| Evidence Dimension | IC50 for human liver GP (LGPa) |
|---|---|
| Target Compound Data | 205 nM |
| Comparator Or Baseline | CP-91149: 130 nM (0.13 µM) in the presence of 7.5 mM glucose [2] |
| Quantified Difference | CP320626 is 1.6-fold less potent than CP-91149 against LGPa under these conditions. |
| Conditions | In vitro enzyme inhibition assay; human LGPa |
Why This Matters
CP320626 is the preferred tool for studies requiring balanced hepatic and muscle GP inhibition, whereas CP-91149 may be more suitable for liver-selective GP inhibition.
- [1] Oikonomakos NG, et al. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution. Biochim Biophys Acta. 2003 Apr 11;1647(1-2):325-32. View Source
- [2] Martin WH, et al. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1776-81. View Source
